2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
Description
Properties
IUPAC Name |
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRWCQZPTDJSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,4-Benzothiazines
1,4-Benzothiazines are typically synthesized by cyclization reactions involving o-aminothiophenols and suitable electrophilic precursors such as α-haloketones or 1,3-dicarbonyl compounds. The key step involves intramolecular nucleophilic attack by the sulfur atom on an activated carbon center, followed by ring closure to form the benzothiazine ring system.
Preparation via Reaction of o-Aminothiophenol with α-Bromoketones Using Sulfonic Acid Functionalized Nano-γ-Al2O3 Catalyst
A highly efficient and environmentally friendly method involves the use of a sulfonic acid functionalized nano-γ-Al2O3 catalyst . This catalyst promotes the synthesis of 3-substituted 2H-1,4-benzothiazines, including 2,3-dimethyl derivatives, under mild conditions with good to excellent yields.
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- Mix equimolar amounts of o-aminothiophenol and the appropriate ω-bromoketone (which would be 2-bromo-3-methylbutan-2-one for 2,3-dimethyl substitution) in ethanol.
- Add 50 mg of sulfonic acid functionalized nano-γ-Al2O3 catalyst.
- Stir the mixture at reflux temperature.
- Monitor the reaction by TLC until completion.
- Filter to remove the catalyst, which can be washed and reused up to six cycles without loss of activity.
- Evaporate solvent and recrystallize the product from ethyl acetate.
-
- High yields (typically >90%).
- Short reaction times.
- Catalyst recyclability.
- Avoids corrosive reagents.
- Operational simplicity.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Sulfonic acid functionalized nano-γ-Al2O3 | Reusable up to 6 cycles |
| Solvent | Ethanol | Environmentally friendly |
| Temperature | Reflux | Optimal for high yield |
| Reaction Time | Short (hours) | Efficient synthesis |
| Yield | Good to excellent (90%+) | High purity products |
This method is well-suited for synthesizing 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine by choosing the appropriate α-bromoketone precursor.
Cyclization of 3-Haloacetamidophenyl Sulfides to 3,4-Dihydro-2H-1,4-benzothiazines
An earlier classical method involves the cyclization of 3-haloacetamidophenyl sulfides to form 3-oxo-3,4-dihydro-2H-1,4-benzothiazines, which can be subsequently reduced to 3,4-dihydro derivatives.
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- Synthesis of 3-haloacetamidophenyl sulfides as precursors.
- Cyclization proceeds via a six-membered sulfonium halide intermediate.
- Reduction of the 3-oxo group yields the 3,4-dihydrobenzothiazine.
-
- Acylation of the resulting dihydrobenzothiazine proceeds without ring opening.
- This method allows for the introduction of alkyl groups at the 2 and 3 positions by selecting appropriate starting materials.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of haloacetamidophenyl sulfides | From haloacetyl halides and aminothiophenols | Precursor synthesis |
| Cyclization | Heating under controlled conditions | Formation of sulfonium intermediate |
| Reduction | Using suitable reducing agents (e.g., borane complexes) | To obtain 3,4-dihydro derivatives |
This classical approach provides a route to 2,3-dimethyl substituted derivatives by starting from appropriately substituted haloacetamidophenyl sulfides.
Multi-Component and Oxidative Cyclization Methods Involving 2-Aminothiophenol and Ketones
Recent advances include multi-component reactions involving 2-aminothiophenol, methyl ketones, and anilines under oxidative conditions to form 1,4-benzothiazine derivatives. Although these methods are more general, they can be adapted for 2,3-dimethyl derivatives.
-
- Use of potassium iodide and DMSO as oxidants.
- Heating at 120 °C under oxygen atmosphere.
- Formation of imine intermediates followed by intramolecular cyclization.
-
- Transition-metal-free.
- Aerobic oxidation.
- Moderate to good yields (33–78%).
-
- Requires column chromatography for purification.
- Relatively long reaction times.
This approach provides a flexible synthetic route but may require optimization for specific 2,3-dimethyl substitution.
Synthesis via Reaction of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds
Another efficient method for synthesizing 1,4-benzothiazines involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds such as acetylacetone.
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- Stir equimolar amounts of 2-aminothiophenol and acetylacetone in methanol at room temperature.
- Reaction time varies from hours to days (e.g., 2 days for high yield).
- The reaction proceeds via enamine intermediates and intramolecular cyclization.
-
- Excellent yields reported (up to 98%).
-
- Long reaction times.
- Purification often requires chromatography.
This method is suitable for preparing this compound derivatives by using acetylacetone as the 1,3-dicarbonyl precursor.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonic acid nano-γ-Al2O3 catalyzed | o-Aminothiophenol + ω-bromoketones | Sulfonic acid nano-γ-Al2O3, EtOH reflux | 90–97 | High yield, recyclable catalyst, green | Requires specific catalyst synthesis |
| Cyclization of haloacetamidophenyl sulfides | 3-Haloacetamidophenyl sulfides | Heating, reduction with borane | Moderate to high | Classical, well-understood mechanism | Multi-step precursor synthesis |
| Multi-component oxidative cyclization | 2-Aminothiophenol + methyl ketones + anilines | KI/DMSO, O2, 120 °C | 33–78 | Metal-free, aerobic oxidation | Long reaction time, chromatography |
| Reaction with 1,3-dicarbonyls | 2-Aminothiophenol + acetylacetone | Methanol, RT, 2 days | Up to 98 | Simple, high yield | Long reaction time, chromatography |
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.
Scientific Research Applications
Antihypertensive Activity
Research indicates that derivatives of 1,4-benzothiazine, including 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine, exhibit significant antihypertensive effects. These compounds act as calcium channel antagonists, which help in reducing blood pressure by inhibiting calcium influx in vascular smooth muscle cells. Studies have demonstrated that these benzothiazine derivatives can effectively lower blood pressure in animal models by promoting vasodilation and blocking noradrenaline receptors .
Neuroprotective Effects
The neuroprotective potential of benzothiazine derivatives has been explored in the context of cerebral circulation enhancement. Compounds like this compound have shown promise in ameliorating conditions related to cerebral ischemia by improving blood flow and reducing neuronal damage during ischemic events .
Anticancer Properties
Some studies have suggested that benzothiazine derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. For instance, research has indicated that certain analogs can downregulate oncogenes and upregulate tumor suppressor genes .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods including base-induced rearrangements. Recent advancements have optimized these synthesis routes to enhance yield and purity. For example, the use of t-BuOK as a base has been shown to facilitate the formation of this compound with high efficiency .
Mechanistic Insights
Mechanistic studies involving DFT calculations and NMR spectroscopy have elucidated the reaction pathways leading to the formation of benzothiazine derivatives. These insights are crucial for understanding how structural modifications can influence biological activity and for designing new compounds with enhanced therapeutic profiles .
Buffering Agent in Cell Cultures
In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH stability within the range of 6 to 8.5, which is essential for optimal cellular function during experiments .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three related heterocyclic classes: 3,4-dihydro-2H-1,4-benzoxazines , 2,3-dihydro-1,4-benzodioxines , and other 3,4-dihydro-2H-1,4-benzothiazine derivatives . Key differences in structure, biological activity, and synthetic utility are highlighted.
Structural and Electronic Differences
Key Insights :
- Sulfur vs. Oxygen : The sulfur atom in benzothiazines enhances lipophilicity and binding to hydrophobic enzyme pockets, contributing to superior myorelaxant activity compared to benzoxazines .
- Substituent Effects : Methyl groups at C2/C3 in the target compound improve metabolic stability, whereas bulkier residues (e.g., phenyl) in benzothiazines like 3c increase enantioselectivity in biocatalytic reductions .
Inhibitory Activity Against Matriptase-2
Key Insights :
- The benzo-fused heterocyclic core is critical for matriptase-2 inhibition. Compounds lacking this core (e.g., (R)-24 and 25) are inactive .
- Benzothiazines and benzodioxines exhibit better inhibitory profiles than benzoxazines, likely due to sulfur/oxygen electronic effects .
Enzyme Activity in Biocatalysis
| Substrate | Enzyme (IRED) | Specific Activity (U/mg) | Enantioselectivity (% ee) |
|---|---|---|---|
| 2H-1,4-Benzothiazine 3b (R = methyl) | IRED8 | 10.2 | 99% |
| 2H-1,4-Benzothiazine 3c (R = phenyl) | IRED29 | 8.5 | 99% |
| 3-Thiazoline 1f | IRED8 | 1.0 | N/A |
Key Insights :
Biological Activity
2,3-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is an organic compound belonging to the benzothiazine family. It features a unique structure that includes a benzene ring fused with a thiazine ring, characterized by two methyl groups at the 2nd and 3rd positions. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound primarily involves its interactions with various biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit insulin release and affect vascular smooth muscle relaxation. This inhibition can influence metabolic pathways and cellular processes by binding to active sites on enzymes .
- Antifungal Activity : Research indicates that derivatives of benzothiazines exhibit antifungal properties against phytopathogenic fungi. This suggests that this compound may also possess similar antifungal capabilities .
Biological Activities
The compound has been studied for various biological activities, which are summarized in the following sections:
Antimicrobial Properties
Studies have demonstrated that benzothiazine derivatives can act against a range of microbial pathogens. For instance:
- Antibacterial Activity : Compounds structurally related to this compound have been evaluated for their effectiveness against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Anticancer Activity
Research has highlighted the anticancer potential of thiazine derivatives. Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example:
- Cytotoxic Effects : Certain analogues have shown significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Anti-inflammatory and Anti-diabetic Activities
The compound has also been explored for its anti-inflammatory properties and its potential role in managing diabetes:
- Anti-inflammatory Effects : Benzothiazine derivatives have been noted for their ability to reduce inflammation markers in various models .
- Anti-diabetic Properties : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels through mechanisms involving enzyme modulation .
Case Studies
Several case studies illustrate the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
